molecular formula C10H18N2O3 B6261170 tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate CAS No. 1461709-17-0

tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate

Cat. No.: B6261170
CAS No.: 1461709-17-0
M. Wt: 214.3
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Description

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a 2-hydroxypropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyanomethyl)-N-(2-hydroxypropyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane.

    Reduction: LiAlH4 in ether or tetrahydrofuran, catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of tert-butyl N-(cyanomethyl)-N-(2-oxopropyl)carbamate.

    Reduction: Formation of tert-butyl N-(aminomethyl)-N-(2-hydroxypropyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology

In biological research, this compound is studied for its potential as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release the active drug, making it a useful strategy for drug delivery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor to active pharmaceutical ingredients (APIs) with various biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate depends on its specific application. In the context of drug delivery, the carbamate moiety can be hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved vary depending on the active drug released.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(cyanomethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a 2-hydroxyethyl group instead of a 2-hydroxypropyl group.

    tert-Butyl N-(cyanomethyl)-N-(2-hydroxybutyl)carbamate: Similar structure but with a 2-hydroxybutyl group instead of a 2-hydroxypropyl group.

    tert-Butyl N-(cyanomethyl)-N-(2-hydroxyisopropyl)carbamate: Similar structure but with a 2-hydroxyisopropyl group instead of a 2-hydroxypropyl group.

Uniqueness

tert-Butyl N-(cyanomethyl)-N-(2-hydroxypropyl)carbamate is unique due to the presence of the 2-hydroxypropyl group, which can influence its reactivity and solubility. This structural feature may also affect its biological activity and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

CAS No.

1461709-17-0

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

85

Origin of Product

United States

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